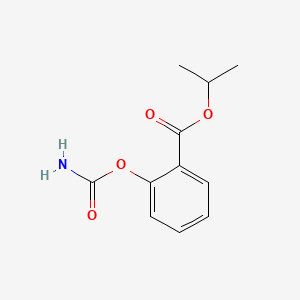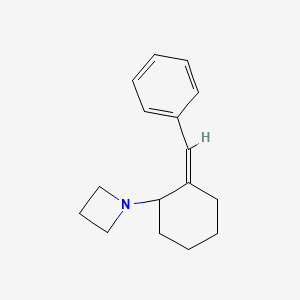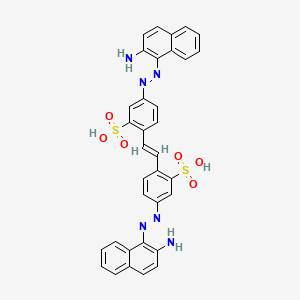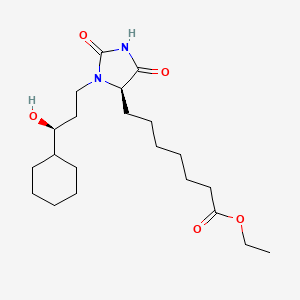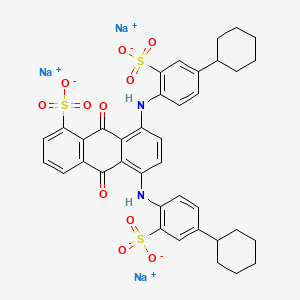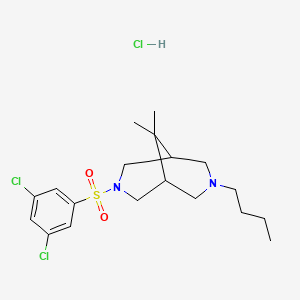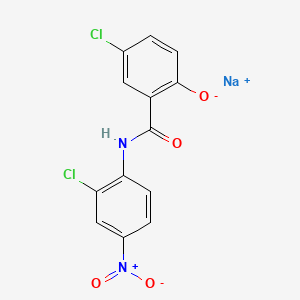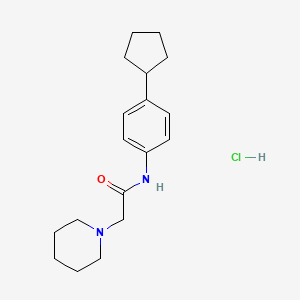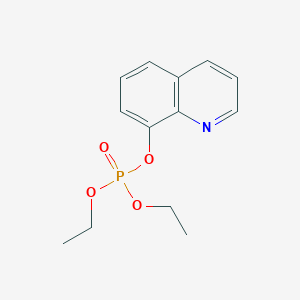
Phosphoric acid, diethyl 8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, diethyl 8-quinolinyl ester is a chemical compound with the molecular formula C13H16NO4P. It contains a phosphate group esterified with diethyl and 8-quinolinyl groups. This compound is known for its unique structure, which includes aromatic rings and a phosphate ester linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 8-quinolinyl ester can be synthesized through various methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester . Another method is the catalytic cross-coupling reaction, which involves the use of palladium or nickel catalysts to couple phosphonic acids with organic halides . The Mannich-type condensation is also employed, where an amine, formaldehyde, and a phosphite react to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, diethyl 8-quinolinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester into phosphine derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions, where the diethyl or 8-quinolinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, diethyl 8-quinolinyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which phosphoric acid, diethyl 8-quinolinyl ester exerts its effects involves the interaction of its phosphate group with various molecular targets. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . The aromatic rings in the compound also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other esters of phosphoric acid, such as:
- Phosphoric acid, dimethyl ester
- Phosphoric acid, diethyl ester
- Phosphoric acid, diphenyl ester
Uniqueness
Phosphoric acid, diethyl 8-quinolinyl ester is unique due to the presence of the 8-quinolinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with aromatic and hydrophobic regions of proteins, making it a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
6854-01-9 |
|---|---|
Molekularformel |
C13H16NO4P |
Molekulargewicht |
281.24 g/mol |
IUPAC-Name |
diethyl quinolin-8-yl phosphate |
InChI |
InChI=1S/C13H16NO4P/c1-3-16-19(15,17-4-2)18-12-9-5-7-11-8-6-10-14-13(11)12/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
MPGQNMMAGNXHSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



